![molecular formula C18H20N2O2 B4645318 N-(3-methylphenyl)-N'-(3-phenylpropyl)ethanediamide](/img/structure/B4645318.png)
N-(3-methylphenyl)-N'-(3-phenylpropyl)ethanediamide
Overview
Description
N-(3-methylphenyl)-N'-(3-phenylpropyl)ethanediamide is a chemical compound that belongs to the class of amides. It is also known as URB597, which is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are lipid signaling molecules that play an important role in the regulation of various physiological processes. URB597 has been studied extensively for its potential therapeutic applications in the treatment of various diseases.
Mechanism of Action
URB597 works by inhibiting FAAH, which is responsible for breaking down endocannabinoids. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, which can have various physiological effects. Endocannabinoids are known to play a role in the regulation of pain, anxiety, and mood, among other things.
Biochemical and Physiological Effects:
URB597 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of endocannabinoids in the body, which can result in analgesic, anxiolytic, and antidepressant effects. URB597 has also been shown to have neuroprotective effects, which may be useful in the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
URB597 has several advantages for lab experiments. It is a selective inhibitor of FAAH, which makes it useful for studying the role of endocannabinoids in various physiological processes. URB597 is also relatively easy to synthesize, which makes it readily available for research purposes. However, URB597 has some limitations for lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. URB597 also has poor water solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on URB597. One area of research is the potential therapeutic applications of URB597 in the treatment of various neurological disorders. Another area of research is the development of more potent and selective inhibitors of FAAH. Additionally, the role of endocannabinoids in various physiological processes is still not fully understood, and further research is needed to elucidate their functions.
Scientific Research Applications
URB597 has been studied extensively for its potential therapeutic applications in the treatment of various diseases. It has been shown to have analgesic, anxiolytic, and antidepressant effects in preclinical studies. URB597 has also been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
N'-(3-methylphenyl)-N-(3-phenylpropyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14-7-5-11-16(13-14)20-18(22)17(21)19-12-6-10-15-8-3-2-4-9-15/h2-5,7-9,11,13H,6,10,12H2,1H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAODGVETVJQEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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